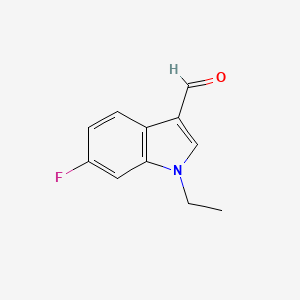

1-Ethyl-6-fluoroindole-3-carbaldehyde

Description

Significance of the Indole (B1671886) Scaffold in Advanced Organic Synthesis and Chemical Biology

The indole ring system is a cornerstone of heterocyclic chemistry, widely recognized for its prevalence in nature and its versatile applications in synthetic and medicinal chemistry. derpharmachemica.comnih.gov This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental structural motif in a vast number of biologically active natural products and synthetic compounds. derpharmachemica.com Its significance stems from its ability to mimic the structure of various endogenous molecules, such as the neurotransmitter serotonin, and to participate in crucial biological interactions. researchgate.net

In advanced organic synthesis, the indole scaffold serves as a versatile building block for the construction of complex molecular architectures. derpharmachemica.com Its reactivity, particularly at the C3 position, allows for a wide range of chemical transformations, enabling the introduction of diverse functional groups. researchgate.net This has led to the development of numerous synthetic methodologies for creating functionalized indoles, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with unique electronic properties. derpharmachemica.comresearchgate.net The inherent biological activity of many indole derivatives has made them a focal point in drug discovery, with applications ranging from anticancer and anti-inflammatory agents to antiviral and antimicrobial compounds. researchgate.netresearchgate.net

Strategic Importance of Fluorine Substitution in Indole Architectures

The introduction of fluorine into organic molecules, a strategy known as fluorination, has become a powerful tool in medicinal chemistry for fine-tuning the properties of drug candidates. chemimpex.comgoogle.com When applied to the indole scaffold, fluorine substitution can profoundly influence the molecule's physicochemical and biological characteristics. chemimpex.comgoogle.com Fluorine's high electronegativity and relatively small size allow it to alter a molecule's pKa, dipole moment, and conformational preferences without significantly increasing its steric bulk. ekb.eggoogle.com

One of the key advantages of fluorination is the enhancement of metabolic stability. google.com The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, which can lead to improved drug half-life and bioavailability. ekb.eg Furthermore, fluorine substitution can increase a molecule's lipophilicity, facilitating its passage through biological membranes and improving its absorption and distribution within the body. ekb.eg In the context of indole architectures, a fluorine atom can also modulate the binding affinity of the molecule to its biological target, potentially leading to increased potency and selectivity. chemimpex.comgoogle.com

Overview of 1-Ethyl-6-fluoroindole-3-carbaldehyde within the Context of Functionalized Indole Derivatives

This compound is a specific example of a functionalized indole derivative that embodies the strategic combination of the indole core with both N-alkylation and fluorine substitution. The core structure is an indole-3-carbaldehyde, a well-known intermediate in organic synthesis. researchgate.net The aldehyde group at the C3 position is a versatile handle for further chemical modifications, such as the formation of Schiff bases, condensation reactions, and oxidation or reduction to other functional groups. researchgate.net

The substituents at the 1 and 6 positions further define the compound's properties. The ethyl group at the N1 position of the indole ring serves to protect the nitrogen and can influence the molecule's solubility and electronic properties. The fluorine atom at the C6 position on the benzene ring introduces the characteristic effects of fluorination, such as altered lipophilicity and metabolic stability. The combination of these features makes this compound a potentially valuable building block for the synthesis of more complex and biologically active molecules.

Scope and Objectives of Academic Investigations Pertaining to this compound

While specific academic investigations focused solely on this compound are not extensively documented in publicly available literature, the research interest in this compound can be inferred from the broader context of fluorinated indole derivatives. Academic investigations in this area typically pursue several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is to establish efficient and versatile synthetic routes to access a variety of substituted indole-3-carbaldehydes. This includes exploring new catalysts and reaction conditions to improve yields and substrate scope.

Exploration of Chemical Reactivity: Researchers are interested in understanding how the substituents, such as the N-ethyl group and the 6-fluoro atom, influence the reactivity of the aldehyde functional group and the indole ring system.

Synthesis of Biologically Active Compounds: A major driver of research is the use of functionalized indoles as intermediates in the synthesis of potential drug candidates. Investigations would likely involve using this compound as a starting material to create libraries of new compounds for biological screening.

Investigation of Structure-Activity Relationships (SAR): By synthesizing and testing a series of related compounds, researchers can elucidate how specific structural features contribute to biological activity. The ethyl and fluoro groups in the target compound would be key points of interest in such SAR studies.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H10FNO | PubChem nih.gov |

| Molecular Weight | 203.21 g/mol | PubChem nih.gov |

| Canonical SMILES | CCN1C=C(C=O)C2=CC(=C(F)C=C21)C | PubChem nih.gov |

| InChI Key | BGEBQRUJWSPBSE-UHFFFAOYSA-N | PubChem nih.gov |

Properties

Molecular Formula |

C11H10FNO |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

1-ethyl-6-fluoroindole-3-carbaldehyde |

InChI |

InChI=1S/C11H10FNO/c1-2-13-6-8(7-14)10-4-3-9(12)5-11(10)13/h3-7H,2H2,1H3 |

InChI Key |

IEHPHPXIRRVGGM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C2=C1C=C(C=C2)F)C=O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Ethyl 6 Fluoroindole 3 Carbaldehyde

Electrophilic Nature of the C3-Carbaldehyde Moiety

The carbon atom of the aldehyde group at the C3 position is electron-deficient due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack. This electrophilicity drives several key classes of reactions.

The aldehyde functionality of 1-Ethyl-6-fluoroindole-3-carbaldehyde readily participates in condensation reactions with various nucleophiles. A prominent example is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds—compounds possessing a CH2 group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). nih.govbyjus.comresearchgate.net This reaction is typically catalyzed by a weak base and results in the formation of a new carbon-carbon double bond. researchgate.net For aromatic aldehydes, electron-withdrawing groups on the aromatic ring can increase the reactivity of the aldehyde, potentially leading to higher yields. nih.gov The reaction is a cornerstone for synthesizing more complex, substituted indole (B1671886) derivatives.

The general mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic aldehyde carbon. Subsequent dehydration yields the final condensation product. Various catalysts and conditions can be employed to promote this transformation, including environmentally benign methods like using anion-exchange resins under ultrasound irradiation. researchgate.net

Table 1: Examples of Catalysts and Conditions for Knoevenagel Condensation

| Active Methylene Compound | Catalyst | Conditions | Typical Product Type | Reference |

|---|---|---|---|---|

| Malononitrile | Piperidine | Reflux in ethanol (B145695) | (1-Ethyl-6-fluoro-1H-indol-3-yl)methylene)malononitrile | byjus.com |

| Ethyl Cyanoacetate | Triphenylphosphine | Solvent-free, microwave irradiation | Ethyl 2-cyano-3-(1-ethyl-6-fluoro-1H-indol-3-yl)acrylate | researchgate.net |

| Barbituric Acid | Pyridine | Reflux | 5-((1-Ethyl-6-fluoro-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | byjus.com |

| Various | Anion-Exchange Resin | Ultrasound irradiation | Various substituted alkenes | researchgate.net |

The reaction of the C3-carbaldehyde with primary amines leads to the formation of an imine, commonly known as a Schiff base. harvard.edunih.gov This condensation reaction is fundamental in organic synthesis, providing a versatile intermediate for creating a variety of nitrogen-containing heterocyclic compounds. masterorganicchemistry.com The formation involves the nucleophilic attack of the amine on the aldehyde carbon, followed by the elimination of a water molecule.

These Schiff bases derived from indole-3-carboxaldehydes are not merely synthetic endpoints but are valuable precursors. masterorganicchemistry.com They can be subjected to further transformations, such as reduction to form secondary amines or used as ligands to coordinate with metal ions, forming metal complexes with specific biological or catalytic properties. harvard.edunih.gov The imine C=N bond is crucial for the biological activity observed in many of these derivatives. nih.gov

The aldehyde group of this compound can be selectively reduced to a primary alcohol, (1-Ethyl-6-fluoro-1H-indol-3-yl)methanol. This transformation is typically achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. harvard.eduyoutube.com It is generally unreactive towards less reactive carbonyl groups like esters and amides under standard conditions, making it ideal for the selective reduction of the aldehyde in a multifunctional molecule. youtube.com

For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be employed. byjus.commdma.ch LiAlH₄ is a much stronger reducing agent than NaBH₄ and can reduce not only aldehydes and ketones but also carboxylic acids, esters, and amides. mdma.chacs.org The reaction must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to the violent reaction of LiAlH₄ with water and other protic solvents. byjus.com

Table 2: Comparison of Common Reducing Agents for Aldehydes

| Reducing Agent | Abbreviation | Reactivity | Typical Solvents | Reference |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild; reduces aldehydes and ketones. | Methanol, Ethanol | harvard.eduyoutube.com |

| Lithium Aluminum Hydride | LiAlH₄ / LAH | Strong; reduces aldehydes, ketones, esters, carboxylic acids, amides. | Diethyl ether, THF (anhydrous) | byjus.commdma.ch |

| Sodium Cyanoborohydride | NaBH₃CN | Mild and pH-sensitive; used for reductive amination and reducing iminium ions. Can reduce indoles to indolines in acidic media. | Methanol, Acetic Acid | youtube.com |

| Borane Complexes | BH₃·THF / BH₃·SMe₂ | Reduces carboxylic acids, aldehydes, ketones. | THF | harvard.edu |

Nucleophilic Character of the Indole Core

The indole ring system is an electron-rich heterocycle, making it inherently nucleophilic and susceptible to attack by electrophiles. The primary sites of nucleophilic reactivity in substituted indoles are the N1, C3, and C6 positions. youtube.com Since the C3 position in the target molecule is already substituted, electrophilic attack is directed to other positions on the ring.

While the C3 position is generally the most nucleophilic site in unsubstituted indoles, the presence of the formyl group at C3 deactivates this position towards further electrophilic attack. Consequently, electrophiles are directed to other positions of the indole nucleus. Research on related 2,3-disubstituted indoles has shown that Friedel-Crafts-type reactions, such as alkylations, can occur at the C6 position. youtube.com This remote C6-functionalization is more challenging to achieve than reactions at C3 or N1 but is a viable pathway. The reaction likely proceeds through a standard electrophilic aromatic substitution mechanism, where the π-system of the indole ring attacks the electrophile, forming a resonance-stabilized cationic intermediate (a sigma complex), which then loses a proton to restore aromaticity.

The reactivity and regioselectivity of the indole core are significantly modulated by the N1-ethyl and C6-fluoro substituents.

The combination of an electron-donating N1-ethyl group and an electron-withdrawing C6-fluoro group creates a complex electronic environment. The activating effect of the N1-ethyl group competes with the deactivating effect of the C6-fluoro group. Computational studies on related systems suggest that C6-alkylation is often thermodynamically favored, while N1-alkylation (if the position were free) is kinetically favored. youtube.com The specific outcome of an electrophilic substitution reaction on this compound would therefore depend heavily on the nature of the electrophile and the reaction conditions (e.g., solvent, temperature, catalyst), which can be tuned to favor either kinetic or thermodynamic products. youtube.com

Cycloaddition and Annulation Reactions Involving Indole-3-carbaldehyde

While specific studies on this compound are not extensively documented in the provided search results, the general reactivity of indole-3-carbaldehydes in cycloaddition and annulation reactions provides a foundational understanding. The aldehyde group in these compounds can participate in various synthetic strategies to construct more complex heterocyclic systems.

For instance, 1,3-dipolar cycloaddition reactions are a common strategy employed with indole derivatives. These reactions typically involve the in-situ generation of an azomethine ylide from an isatin (B1672199) derivative and an amino acid, which then reacts with a dipolarophile. mdpi.com While not directly involving this compound, this highlights a potential reaction pathway where the aldehyde could be a precursor to a reactive intermediate for cycloadditions.

Annulation reactions, which involve the formation of a new ring fused to the indole core, are also a key feature of indole chemistry. These can be achieved through various multi-component reactions. For example, a one-pot three-component reaction of 1H-indole-3-carbaldehyde with 2-acetyl-5,6,7,8-tetrahydronaphthalene and ethyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297) leads to a cyanopyridone derivative. ekb.eg The electron-withdrawing nature of the fluorine atom at the C6 position in this compound would likely influence the electron density of the indole ring and the reactivity of the aldehyde group in such transformations.

Oxidative Transformations of the Indole Nucleus

The oxidation of the indole nucleus is a significant transformation that can lead to a variety of valuable products. The specific oxidative reactions of this compound are not detailed in the search results, but the behavior of the parent indole-3-acetic acid provides some insight. The oxidative decarboxylation of indole-3-acetic acid using sodium periodate, catalyzed by manganese(III)-salophen complexes, yields the corresponding aldehyde. researchgate.net This suggests that the indole ring itself is susceptible to oxidation under certain conditions.

Furthermore, the biosynthesis of 1H-indole-3-carboxaldehyde can occur through the biotransformation of indole-3-acetic acid by enzymes like brassinin (B1667508) oxidase. ekb.egresearchgate.net This enzymatic oxidation points to the potential for oxidative pathways to be a key aspect of the metabolism and reactivity of indole derivatives. The presence of the electron-withdrawing fluorine atom in this compound would likely make the indole nucleus more resistant to oxidation compared to its non-fluorinated counterpart.

Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms and characterizing the intermediates is crucial for controlling the outcomes of chemical reactions. For reactions involving indole-3-carbaldehydes, several mechanistic pathways have been proposed.

In the context of cycloaddition reactions, a plausible mechanism involves the formation of an isatin-derived azomethine ylide as a key intermediate. This ylide, a 1,3-dipole, then undergoes a cycloaddition with a dipolarophile to form a spiro-pyrrolidinyl-oxindole product. mdpi.com Tautomerization and subsequent oxidation can then lead to the final aromatic product. mdpi.com

For reactions involving the aldehyde group directly, such as the reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with amines, quantum-chemical calculations have been employed to understand the reaction pathway. researchgate.net These calculations can help determine whether the reaction proceeds through the formation of a Schiff base from the aldehyde or via nucleophilic attack at another electrophilic site, such as an epoxide ring. researchgate.net The calculations for this system indicated that the formation of β-aminoalcohols by attack at the oxirane was energetically more favorable than the formation of the Schiff base. researchgate.net

The characterization of intermediates is often achieved through spectroscopic methods such as NMR, IR, and mass spectrometry, as well as by trapping experiments. For example, the synthesis of N-substituted indole-3-carbaldehyde oxime derivatives involves the characterization of both syn and anti isomers, which can be separated by column chromatography and identified by their distinct physical and spectroscopic properties. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 6 Fluoroindole 3 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis.rsc.orgrsc.orgclockss.orgyoutube.com

The ¹H NMR spectrum of 1-ethyl-6-fluoroindole-3-carbaldehyde is expected to exhibit characteristic signals corresponding to the ethyl group, the aromatic protons of the indole (B1671886) ring, and the aldehydic proton. The N1-ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), a pattern typical of an ethyl group attached to a nitrogen atom. rsc.org The chemical shift of the methylene quartet is anticipated to be around 4.2 ppm, influenced by the deshielding effect of the adjacent nitrogen atom. rsc.org

The C6-fluoro substitution significantly influences the chemical shifts and coupling patterns of the aromatic protons. The fluorine atom will introduce ¹H-¹⁹F couplings, which will be observable in the signals of the neighboring protons, particularly H-5 and H-7. The proton at the C2 position, adjacent to the N-ethyl group, is expected to appear as a singlet, while the remaining aromatic protons will show a more complex splitting pattern due to both H-H and H-F couplings. The aldehydic proton is expected to be the most deshielded proton, appearing as a singlet at approximately 10.0 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-C(O) | ~10.0 | s | - |

| H-2 | ~7.7 | s | - |

| H-4 | ~8.2 | d | J(H4-H5) = ~8.5 |

| H-5 | ~7.0 | dd | J(H5-H4) = ~8.5, J(H5-F6) = ~9.0 |

| H-7 | ~7.1 | dd | J(H7-H5) = ~2.0, J(H7-F6) = ~5.0 |

| N-CH₂ | ~4.2 | q | J(CH₂-CH₃) = ~7.3 |

| N-CH₂CH₃ | ~1.5 | t | J(CH₃-CH₂) = ~7.3 |

| Data is predicted based on analogous compounds. rsc.org |

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, appearing around 185 ppm. rsc.orgchemicalbook.com The presence of the electron-withdrawing fluorine atom at the C6 position will cause a significant downfield shift for C6 due to the direct C-F bond, and will also influence the chemical shifts of the other carbons in the benzene (B151609) ring through resonance and inductive effects. The carbons of the N-ethyl group will appear in the upfield region of the spectrum. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~185 |

| C-2 | ~138 |

| C-3 | ~118 |

| C-3a | ~125 |

| C-4 | ~123 |

| C-5 | ~110 (d, J(C5-F) ≈ 25 Hz) |

| C-6 | ~160 (d, J(C6-F) ≈ 240 Hz) |

| C-7 | ~98 (d, J(C7-F) ≈ 25 Hz) |

| C-7a | ~137 |

| N-CH₂ | ~42 |

| N-CH₂CH₃ | ~15 |

| Data is predicted based on analogous compounds. rsc.org |

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. dal.canih.gov The chemical shift of the fluorine atom is highly dependent on its electronic environment. ucsb.edu For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of the C6-fluorine is anticipated to be in the typical range for an aryl fluoride. In the proton-coupled ¹⁹F NMR spectrum, this signal would appear as a doublet of doublets of doublets due to coupling with H-5, H-7, and a smaller long-range coupling. In the proton-decoupled spectrum, it will be a singlet. The precise chemical shift can provide insights into the electronic nature of the indole ring system. rsc.orgresearchgate.netbiophysics.org

Vibrational Spectroscopy (FT-IR) for Functional Group Confirmation in Complex Derivatives.csic.esnist.govchemicalbook.comtsijournals.com

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the aldehyde group will be prominent, typically appearing in the region of 1650-1680 cm⁻¹. csic.es The C-F stretching vibration will give rise to a strong absorption in the fingerprint region, usually between 1250 and 1000 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-N stretching of the indole ring will also be observable.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| C=O Stretch (Aldehyde) | 1680-1650 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-F Stretch | 1250-1000 | Strong |

| Data is predicted based on analogous compounds. csic.eschemicalbook.com |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition of Reaction Products.rsc.orgnih.govrsc.orgnist.govmassbank.eu

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀FNO), the expected exact mass can be calculated and compared with the experimentally determined value, typically with an accuracy of a few parts per million (ppm). This technique is invaluable for confirming the identity of the target molecule and for identifying the products of its reactions, providing unambiguous elemental formulas for each species detected. nih.govrsc.org

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis.acs.orgacs.orgchemrxiv.org

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported in the literature, analysis of related indole derivatives allows for predictions of its solid-state architecture. acs.orgacs.org The indole ring system is expected to be essentially planar. The ethyl group at the N1 position and the aldehyde group at the C3 position will have specific conformations relative to the indole plane. Intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking between indole rings, are likely to play a significant role in the crystal packing. acs.orgchemrxiv.org

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable for chiral derivatives)

The application of chiroptical spectroscopy for the determination of enantiomeric excess (e.e.) is a cornerstone of stereochemical analysis. However, it is important to note that this technique is only relevant for chiral molecules. The parent compound, this compound, is itself achiral and therefore does not exhibit chiroptical properties.

For chiroptical analysis to be applicable, a chiral center or element of chirality would need to be introduced into the molecular structure, leading to the formation of enantiomeric derivatives. As of the latest available scientific literature, specific chiral derivatives of this compound have not been synthesized and analyzed via chiroptical methods. Therefore, no specific experimental data for such compounds can be presented.

The following discussion outlines the principles and methodologies that would be employed for the determination of enantiomeric excess if chiral derivatives of this compound were to be developed.

Theoretical Application of Chiroptical Methods

Should chiral derivatives of this compound be synthesized, chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be invaluable for elucidating their stereochemical purity.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers exhibit equal and opposite CD signals, known as Cotton effects. A racemic mixture (50:50 of each enantiomer) is CD-silent. The magnitude of the CD signal is directly proportional to the concentration of the excess enantiomer. By comparing the CD signal of a sample of unknown enantiomeric composition to that of a pure enantiomeric standard, the enantiomeric excess can be accurately determined.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of a molecule based on its vibrational transitions. Similar to electronic CD, enantiomers produce mirror-image VCD spectra. The intensity of the VCD bands can be used to quantify the enantiomeric excess.

Hypothetical Data for Enantiomeric Excess Determination

To illustrate how data from chiroptical spectroscopy would be presented, the following table provides a hypothetical example for a chiral derivative of this compound. This data is representative and not based on actual experimental findings.

Table 1: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

| Parameter | Value (for hypothetical (R)-enantiomer) | Value (for hypothetical (S)-enantiomer) |

| Specific Rotation [α]D20 | +15.2° (c 0.5, CHCl3) | -15.2° (c 0.5, CHCl3) |

| Circular Dichroism (CD) | ||

| λmax (nm) | 285 | 285 |

| Δε (L·mol-1·cm-1) | +3.4 | -3.4 |

| λmax (nm) | 320 | 320 |

| Δε (L·mol-1·cm-1) | -1.8 | +1.8 |

| Vibrational Circular Dichroism (VCD) | ||

| Wavenumber (cm-1) | 1650 (C=O stretch) | 1650 (C=O stretch) |

| ΔA x 10-4 | +2.5 | -2.5 |

In a real-world scenario, a calibration curve would be constructed using samples of known enantiomeric excess to validate the linear relationship between the chiroptical response and the e.e. This would then allow for the precise determination of the enantiomeric composition of unknown samples.

Computational and Theoretical Studies on 1 Ethyl 6 Fluoroindole 3 Carbaldehyde and Its Analogs

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 1-Ethyl-6-fluoroindole-3-carbaldehyde. Similar studies on analogous compounds, such as 1-Methyl-indole-3-carboxaldehyde, have demonstrated the utility of methods like B3LYP with specific basis sets to optimize molecular geometry and calculate key electronic properties. bohrium.com

These calculations yield crucial data on frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. For indole (B1671886) derivatives, the distribution of these orbitals helps in understanding the regions susceptible to electrophilic and nucleophilic attack. bohrium.com

Natural Bond Orbital (NBO) analysis is another vital technique used to study charge delocalization and hyperconjugative interactions within the molecule. bohrium.com For this compound, NBO analysis would reveal the stabilization energy associated with electron delocalization from the nitrogen lone pair to the aromatic system and the effects of the ethyl and fluoro substituents on the indole ring's electronic environment.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. bohrium.com In these maps, red areas indicate regions of negative potential, which are prone to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. For this compound, the oxygen atom of the carbaldehyde group is expected to be the most negative region, making it a primary site for interaction with electrophiles.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations

| Property | Predicted Value/Description | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability; localized on the indole ring. |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability; localized on the carbaldehyde group. |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~ 3.5 D | Measures the overall polarity of the molecule. |

| MEP Negative Region | Carbonyl Oxygen | Site for electrophilic attack and hydrogen bond acceptance. |

| MEP Positive Region | Aldehydic Proton, N-H | Sites for nucleophilic attack and hydrogen bond donation. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of this compound, providing insights into its conformational flexibility and the influence of its environment. nih.govarxiv.org By simulating the motion of the molecule over time, researchers can understand how it folds, flexes, and interacts with solvent molecules. biorxiv.org

For this compound, a key area of interest is the rotational freedom of the ethyl group at the N1 position and the carbaldehyde group at the C3 position. MD simulations can map the potential energy surface associated with the rotation of these groups, identifying the most stable conformations.

Furthermore, these simulations are invaluable for studying solvent effects. By placing the molecule in a simulated box of water or other solvents, one can observe the formation of solvent shells and specific interactions like hydrogen bonds between the carbaldehyde oxygen and water molecules. The stability and dynamics of these interactions can be quantified by analyzing simulation trajectories for parameters such as the root-mean-square deviation (RMSD) and radial distribution functions. nih.gov This is critical as the solvent can significantly influence the molecule's conformation and reactivity. biorxiv.org

In Silico Modeling of Molecular Interactions (e.g., Ligand-Protein Docking in Non-Human Systems)

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. science.gov This method is instrumental in understanding potential biomolecular interactions. For this compound, docking studies can be performed against non-human protein targets to explore its interaction profile without making therapeutic claims.

A relevant example involves docking indole derivatives into the active site of non-human enzymes, such as acetylcholinesterase from Torpedo californica or viral proteases like the SARS-CoV-2 main protease. biorxiv.orgnih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the protein. Docking software, such as AutoDock Vina or Smina, is then used to predict the binding affinity (in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govekb.eg

These studies can reveal key amino acid residues that interact with the fluoro, ethyl, and carbaldehyde moieties of the ligand. For instance, the carbonyl oxygen could act as a hydrogen bond acceptor, while the indole ring could form π-π stacking or hydrophobic interactions with aromatic residues in the protein's binding pocket. ijcaonline.org

Table 2: Hypothetical Docking Results of this compound with a Non-Human Protein Target

| Parameter | Result | Interpretation |

| Target Protein | Torpedo californica Acetylcholinesterase | A well-characterized non-human enzyme for docking studies. |

| Binding Affinity | -8.5 kcal/mol | Indicates a strong and stable predicted interaction. |

| Hydrogen Bonds | Carbonyl Oxygen with Tyr130; Fluoro group with Ser200 | Key interactions stabilizing the ligand in the binding site. |

| Hydrophobic Interactions | Indole ring with Trp84; Ethyl group with Phe330 | Important for the overall binding and specificity. |

| RMSD | 1.5 Å | Low value indicates a good and stable binding pose. researchgate.net |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation. mdpi.com DFT calculations can accurately predict vibrational frequencies (FT-IR and FT-Raman) and electronic transitions (UV-Vis). bohrium.com

For this compound, a theoretical vibrational analysis would involve calculating the harmonic frequencies. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. acs.orgunits.it Each calculated vibrational mode can be assigned to specific atomic motions, such as C-H stretching, C=O stretching of the carbaldehyde, or C-F stretching, with the help of Potential Energy Distribution (PED) analysis. bohrium.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions and their corresponding oscillator strengths. nih.gov This allows for the assignment of observed absorption bands to specific electronic transitions, such as π→π* transitions within the indole ring. nih.gov

Table 3: Predicted vs. Expected Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Experimental Wavenumber (cm⁻¹) | Assignment |

| N-H Stretch | - | - | Absent (N-ethylated) |

| C-H Stretch (Aromatic) | 3105 | ~3100 | Stretching of C-H bonds on the indole ring. |

| C-H Stretch (Aliphatic) | 2975 | ~2970 | Asymmetric stretching of CH₃ in the ethyl group. |

| C=O Stretch | 1660 | ~1655 | Stretching of the carbonyl group in carbaldehyde. |

| C=C Stretch (Aromatic) | 1580 | ~1575 | Stretching of carbon-carbon bonds in the indole ring. |

| C-F Stretch | 1245 | ~1240 | Stretching of the carbon-fluorine bond. |

Quantitative Structure–Activity Relationship (QSAR) Studies for Series of Derivatives (without therapeutic claims)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with a specific activity. ej-chem.org For derivatives of this compound, QSAR models can be developed to predict non-therapeutic properties, such as antioxidant potential or inhibitory activity against a non-human enzyme. nih.govmdpi.com

The process begins with a dataset of indole derivatives where the activity of interest has been measured. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each molecule. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and topological descriptors. nih.gov

Using statistical methods like Genetic Function Algorithm (GFA) or Multiple Linear Regression (MLR), a mathematical model is constructed that relates a selection of these descriptors to the observed activity. nih.govmdpi.com The predictive power of the QSAR model is rigorously validated using internal (e.g., leave-one-out cross-validation, Q²cv) and external validation techniques (using a test set of compounds, R²pred). nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of compounds with enhanced properties. researchgate.net

1 Ethyl 6 Fluoroindole 3 Carbaldehyde As a Versatile Synthetic Building Block

Precursor for Complex Heterocyclic Scaffolds and Fused Ring Systems

1-Ethyl-6-fluoroindole-3-carbaldehyde is an exemplary precursor for the synthesis of intricate heterocyclic scaffolds and fused ring systems. The aldehyde functionality is the primary site of reactivity, enabling the construction of new rings and the introduction of molecular diversity. Indole-3-carbaldehyde and its derivatives are key intermediates in the preparation of a variety of biologically active compounds and indole (B1671886) alkaloids. researchgate.netekb.eg The carbonyl group readily undergoes both carbon-carbon and carbon-nitrogen bond-forming reactions. researchgate.net

One of the most powerful strategies employing this building block is its use in multicomponent reactions (MCRs) . nih.gov MCRs are one-pot processes where three or more reactants combine to form a complex product, offering high atom economy and efficiency. nih.govmdpi.com this compound can serve as the aldehyde component in various MCRs to generate highly substituted and structurally diverse heterocyclic systems, such as pyridines, pyrimidines, and pyrazoles fused to the indole core.

Furthermore, this compound is instrumental in the synthesis of fused ring systems . Through intramolecular cyclization reactions, the aldehyde group can react with a suitably positioned functional group, introduced via the N-ethyl substituent or by modification of the indole ring, to form new carbocyclic or heterocyclic rings. For instance, reactions such as Pictet-Spengler or Friedel-Crafts type cyclizations can be envisioned, leading to the formation of complex polycyclic indole derivatives. These fused systems are of significant interest in drug discovery due to their rigid conformations, which can lead to high-affinity interactions with protein targets.

Below is a table summarizing some of the key reactions where this compound can be utilized as a precursor:

| Reaction Type | Reactants | Resulting Scaffold | Significance |

| Multicomponent Reactions (e.g., Hantzsch pyridine synthesis) | β-ketoester, ammonia source | Dihydropyridine fused indole | Access to diverse libraries of potential calcium channel blockers. |

| Wittig Reaction | Phosphonium ylide | Alkenyl-substituted indole | Formation of C-C double bonds for further functionalization. |

| Reductive Amination | Primary or secondary amine, reducing agent | N-substituted aminomethylindole | Introduction of diverse amine functionalities for tuning biological activity. |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | α,β-unsaturated carbonyl compounds | Creation of electrophilic centers for subsequent Michael additions. |

| 1,3-Dipolar Cycloaddition | Azomethine ylides | Pyrrolidine-fused indoles | Stereoselective synthesis of complex polycyclic systems. thieme.de |

Role in the Construction of Macrocyclic Structures

The application of this compound in the direct construction of macrocyclic structures is not extensively documented in the scientific literature. However, its functional groups offer potential pathways for incorporation into macrocycles. The aldehyde can be converted into other functionalities, such as an alcohol or an amine, which can then participate in macrocyclization reactions like macrolactonization or macrolactamization.

For instance, the aldehyde could undergo a Wittig reaction to introduce a long-chain alkene with a terminal ester group. Subsequent intramolecular transesterification could then form a macrocyclic lactone containing the 1-ethyl-6-fluoroindole moiety. While not a direct application of the aldehyde in the ring-closing step, it serves as a critical handle for elaborating the necessary linear precursor.

Intermediate in the Synthesis of Diverse Organic Molecules with Defined Architectures

The role of this compound as a key intermediate is central to its utility in organic synthesis. researchgate.net Its aldehyde group allows for a wide range of transformations, making it a versatile hub for the synthesis of numerous organic molecules with well-defined three-dimensional structures.

The synthetic utility of this intermediate is highlighted in the following table:

| Transformation | Reagent(s) | Product Functional Group | Application |

| Oxidation | e.g., KMnO4, Ag2O | Carboxylic acid | Precursor for amides, esters, and other acid derivatives. |

| Reduction | e.g., NaBH4, LiAlH4 | Primary alcohol | Can be used in etherification or esterification reactions. |

| Grignard Reaction | Organomagnesium halide | Secondary alcohol | Formation of new C-C bonds and introduction of alkyl or aryl groups. |

| Henry Reaction | Nitroalkane, base | β-Nitroalcohol | Precursor for β-aminoalcohols and α,β-unsaturated nitro compounds. |

| Cyanohydrin Formation | HCN or TMSCN | Cyanohydrin | Can be hydrolyzed to α-hydroxy acids or reduced to β-aminoalcohols. |

These transformations demonstrate the ability of this compound to serve as a branching point in a synthetic sequence, allowing for the generation of a multitude of derivatives from a single, readily accessible starting material. The defined substitution pattern on the indole ring, with the ethyl and fluoro groups, is carried through these transformations, ensuring that the resulting molecules possess the desired structural features for biological evaluation.

Application in Natural Product Synthesis and Analogue Derivatization

While this compound is not a naturally occurring compound itself, it is a valuable building block for the synthesis of analogues of natural products containing the indole scaffold. researchgate.net Many indole alkaloids possess potent biological activities, and the synthesis of structurally modified versions is a common strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties.

The introduction of a fluorine atom is a particularly well-established strategy in medicinal chemistry to create analogues of natural products. The 6-fluoro substituent can enhance metabolic stability by blocking potential sites of oxidation and can also influence the acidity of the indole N-H proton (in the absence of the N-ethyl group), which can affect receptor binding. The N-ethyl group provides a point of differentiation from many natural indole alkaloids, which are often N-unsubstituted or N-methylated.

For example, this building block could be employed in the synthesis of analogues of marine alkaloids like the dragmacidins or nortopsentins, which feature multiple indole units. By incorporating the 1-ethyl-6-fluoroindole moiety, novel analogues with potentially improved therapeutic properties could be accessed.

Development of Privileged Structures for Chemical Probe Design

The indole nucleus is widely recognized as a "privileged structure" in medicinal chemistry. This term refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets with high affinity. The versatility of the indole ring allows it to serve as a template for the design of ligands for a wide range of receptors and enzymes.

This compound is an excellent starting point for the development of chemical probes based on this privileged scaffold. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context.

The aldehyde group of this compound allows for the facile introduction of various functional groups and linkers through the reactions described previously. This enables the creation of libraries of compounds with diverse substituents at the 3-position. These libraries can then be screened against biological targets of interest to identify potent and selective ligands.

The N-ethyl and 6-fluoro substituents contribute to the "drug-like" properties of the resulting molecules. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can improve membrane permeability. The ethyl group can occupy hydrophobic pockets in a binding site.

Furthermore, the aldehyde can be used to attach reporter groups, such as fluorescent dyes or biotin tags, to the indole scaffold. This is a crucial step in the development of chemical probes, as it allows for the visualization and isolation of the target protein.

Mechanistic Investigations of Molecular Interactions of 1 Ethyl 6 Fluoroindole 3 Carbaldehyde Derivatives in Non Human Biological Systems

Analysis of Molecular Interactions with Model Biological Macromolecules (e.g., DNA, Proteins)

The interaction of small molecules with biological macromolecules like DNA and proteins is fundamental to understanding their mode of action. Studies on derivatives structurally related to 1-Ethyl-6-fluoroindole-3-carbaldehyde, such as fluoro-substituted oxindoles and other indole (B1671886) derivatives, have provided insights into these interactions.

Research on 3-fluorooxindole derivatives has explored their interaction with calf thymus DNA (ctDNA). nih.gov These studies, utilizing multispectral, NMR, and molecular docking methods, have revealed that the binding mechanism is primarily through groove binding with a weak binding strength. nih.gov Molecular docking simulations suggested that the planarity of the fluorooxindole molecule enhances its binding strength to ctDNA. nih.gov Further confirmation through viscometry, circular dichroism spectroscopy, and FT-IR spectroscopy indicated that these derivatives interact with the groove region of DNA, causing some disturbance to the phosphate (B84403) groups. nih.gov

Similarly, studies on indole-3-propionic acid, another indole derivative, have shown that it binds to the minor groove of ctDNA, particularly in AT-rich regions. mdpi.com The primary forces driving this interaction were identified as hydrogen bonds and hydrophobic interactions, leading to the spontaneous formation of a stable complex without significantly altering the DNA's conformation. mdpi.com The Stern-Volmer constant (Ksv) for the interaction with single-stranded ctDNA was found to be higher than with double-stranded ctDNA, further supporting a groove-binding mechanism. mdpi.com

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a multitude of enzymes and receptors with high affinity. mdpi.com This versatility allows indole derivatives to engage with various biological targets, a characteristic attributed to their structural and mechanistic diversity. mdpi.com

Table 1: Interaction of Indole Derivatives with DNA

| Compound Class | DNA Type | Binding Mode | Key Findings | Reference |

|---|---|---|---|---|

| 3-Fluorooxindole Derivatives | ctDNA | Groove Binding | Weak binding strength; planarity enhances binding. | nih.gov |

| Indole-3-propionic Acid | ctDNA | Minor Groove Binding | Spontaneous formation of a stable complex; driven by hydrogen bonds and hydrophobic interactions. | mdpi.com |

Investigation of Enzyme Binding and Inhibition Mechanisms in In Vitro Systems

Derivatives of indole-3-carbaldehyde have been investigated for their ability to bind to and inhibit various enzymes in in vitro settings. These studies are crucial for understanding the structure-activity relationships of this class of compounds.

A series of N-substituted indole-3-carbaldehyde derivatives were synthesized and evaluated for their inhibitory activity against HIV-1 integrase (IN). indiandrugsonline.org Several of these compounds demonstrated significant inhibition of the enzyme, with IC50 values in the low micromolar range. indiandrugsonline.org Molecular docking studies were conducted to rationalize the observed inhibitory activity. indiandrugsonline.org One promising compound from this series was also found to inhibit HIV-1 reverse transcriptase (RT), suggesting potential for dual-inhibitor development. indiandrugsonline.org

In another study, N-substituted indole-3-carbaldehyde oxime derivatives were assessed for their in vitro anti-urease activity. researchgate.net All the tested indole derivatives exhibited superior anti-urease activity compared to the standard inhibitor, thiourea. researchgate.net The inhibition of urease is a key strategy in addressing infections caused by urease-producing bacteria like Helicobacter pylori. researchgate.net

Furthermore, dipeptide derivatives conjugated with indole-3-carboxylic acid have been designed and synthesized, showing potential as inhibitors of DNA gyrase and lanosterol (B1674476) 14-alpha demethylase. nih.gov Molecular docking studies indicated that these conjugates form encouraging binding interactions with these enzymes. nih.gov The enzymatic conversion of indole-3-acetic acid to indole-3-carboxaldehyde (B46971) by the enzyme indoleacetic oxidase has also been documented, highlighting a biochemical pathway for the formation of this aldehyde. nih.gov

Table 2: Enzyme Inhibition by Indole-3-Carbaldehyde Derivatives

| Derivative Class | Target Enzyme | Inhibition Data | Potential Application Context | Reference |

|---|---|---|---|---|

| N-sulfonyl phenyl/N-phenacyl indole-3-carbaldehydes | HIV-1 Integrase, Reverse Transcriptase | IC50 ≤ 5.32 µM for IN; IC50 = 2.43 µM for RT (E138K mutant) | Antiviral research | indiandrugsonline.org |

| N-substituted indole-3-carbaldehyde oximes | Urease | Better activity than thiourea | Antibacterial research | researchgate.net |

| Indole-3-carboxylic acid-dipeptide conjugates | DNA gyrase, Lanosterol 14-alpha demethylase | Encouraging binding affinity in docking studies | Antimicrobial research | nih.gov |

Receptor Binding Studies in Recombinant Systems (without therapeutic implications)

The interaction of indole derivatives with various receptors has been explored in recombinant systems to characterize their binding affinities and specificities, absent of any therapeutic context.

Radioligand binding assays were performed to evaluate the affinity of certain indole-aryl-amide derivatives for µ-, δ-, and κ-opioid receptors (ORs) expressed in transfected CHO cells. nih.gov While showing negligible to very low affinity for µ- and δ-ORs, some derivatives displayed Ki values in the low micromolar range for the κ-OR. nih.gov Molecular docking simulations suggested that the indole group plays a key role in the ligand-receptor complex, interacting with specific residues within the message-binding region of the κ-OR. nih.gov This interaction likely explains the observed preference for this receptor subtype. nih.gov

The translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor, is another target for which indole derivatives have shown binding affinity. nih.gov Studies on N-(indol-3-ylglyoxylyl)amino acid derivatives were initiated to explore their binding to the benzodiazepine receptor site, revealing the potential for this class of compounds to interact with this protein. nih.gov

Aryl Hydrocarbon Receptor (AhR) Agonist Activity in Cellular Models

A significant body of research has identified indole derivatives, including indole-3-carbaldehyde (I3A), as agonists of the Aryl Hydrocarbon Receptor (AhR). oup.commanchester.ac.uknih.govoup.comwikipedia.org The AhR is a ligand-activated transcription factor involved in various cellular processes. nih.gov

Studies using cell-based luciferase reporter gene assays have demonstrated that various indole derivatives produced by skin and gut microbiota can potently activate the human AhR. oup.commanchester.ac.uknih.gov Indole-3-aldehyde is a well-known AhR agonist that is synthesized from tryptophan by certain bacteria. oup.comoup.comwikipedia.org The activation of AhR by these metabolites is thought to play a role in maintaining homeostasis at barrier sites like the skin and gut. manchester.ac.ukoup.com

The mechanism of AhR activation involves the ligand entering the receptor's binding domain, which leads to conformational changes and translocation into the nucleus. nih.gov In the nucleus, AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), creating a functional transcription factor complex that binds to DNA and regulates target gene expression. nih.gov Research has also shown that treatment with indole-3-carbinol, a proligand of AhR, can modulate inflammatory responses in experimental models, highlighting the functional consequences of AhR activation. nih.gov The human AhR has been shown to have a higher affinity for certain indole-based derivatives compared to the mouse receptor. nih.gov

Application as Fluorescent Probes for Biological Research in Controlled Environments

The intrinsic photophysical properties of the indole scaffold make its derivatives potential candidates for the development of fluorescent probes for biological research. acs.org Fluorescent probes are indispensable tools for visualizing biomolecules and cellular processes in living systems through fluorescence microscopy. nih.gov

The fluorescence of indole and its derivatives can be influenced by factors such as the solvent environment and temperature. acs.org The development of practical fluorescent probes often relies on rational design strategies that modulate the fluorescence properties of a fluorophore. nih.gov Benzophospholo[3,2-b]indole derivatives, for example, have been synthesized and shown to exhibit strong photoluminescence, with some derivatives displaying high fluorescence quantum yields. beilstein-journals.org

While not specifically documented for this compound, the general principles of fluorescent probe design can be applied. For instance, fluorescein (B123965) and its derivatives are widely used as pH-sensitive probes due to their excellent photophysical properties and pH sensitivity in the physiological range. nih.govmdpi.com The development of novel probes often involves creating derivatives that can specifically target certain organelles or respond to changes in the local environment. nih.govox.ac.uk The 2,1,3-benzothiadiazole (B189464) (BTD) motif, which is electron-deficient, is another key component in creating highly tunable fluorophores with properties like high photostability and large Stokes shifts, making them suitable for bioimaging applications. nih.gov

Emerging Research Directions and Future Perspectives for 1 Ethyl 6 Fluoroindole 3 Carbaldehyde

The strategic importance of the indole (B1671886) scaffold, a core motif in a vast array of pharmaceuticals and functional materials, continues to drive research into novel synthetic methodologies and applications. For the specific compound, 1-Ethyl-6-fluoroindole-3-carbaldehyde, its unique substitution pattern—featuring an N-ethyl group, a fluorine atom on the benzene (B151609) ring, and a reactive carbaldehyde at the C3-position—positions it as a valuable building block for further chemical exploration. The following sections outline key emerging research directions and future perspectives for this and structurally related indole-3-carbaldehydes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Ethyl-6-fluoroindole-3-carbaldehyde in laboratory settings?

- Methodology :

- Fluorination : Introduce fluorine at the 6-position via electrophilic halogenation. Use Selectfluor® or F-TEDA-BF₄ in polar aprotic solvents (e.g., DMF) under inert conditions. Monitor reaction progress using TLC or LC-MS .

- Ethylation : Alkylate the indole nitrogen (1-position) using ethyl iodide or ethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in DMF or THF. Optimize temperature (60–80°C) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to verify substituent positions. The aldehyde proton (δ ~10 ppm) and fluorine coupling in ¹⁹F NMR (δ ~-110 ppm) are diagnostic. Compare with analogous indole derivatives .

- XRD : Resolve crystal structures using SHELX software (SHELXL for refinement). Refine parameters with high-resolution data (R-factor < 0.05). Address disordered atoms via PART commands in SHELXL .

- Mass Spectrometry : Confirm molecular weight via HRMS (ESI-TOF) with <2 ppm error .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data observed for this compound across different assays?

- Methodology :

- Purity Validation : Use HPLC with UV/fluorescence detection to rule out impurities (e.g., unreacted aldehyde intermediates) .

- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Perform dose-response curves (IC₅₀) with triplicate replicates .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance. Use Bland-Altman plots to identify systematic biases between assays .

Q. What strategies are recommended for elucidating the reaction mechanisms of this compound in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Monitor reaction rates (e.g., via UV-Vis) under varying temperatures and concentrations. Derive rate laws to distinguish SN1/SN2 pathways.

- Computational Modeling : Perform DFT calculations (Gaussian 16) to map transition states and compare activation energies for fluorine vs. other halogens .

- Isotopic Labeling : Use ¹⁸O-labeled aldehydes to track oxygen transfer in hydrolysis reactions .

Q. How should researchers refine crystallographic data for this compound when encountering twinned crystals or weak diffraction patterns?

- Methodology :

- Twin Refinement : In SHELXL, use TWIN/BASF commands to model twinning ratios. Merge datasets from multiple crystals to improve completeness .

- Data Collection : Optimize cryocooling (100 K) and use synchrotron radiation for weak diffraction. Adjust exposure times to enhance signal-to-noise ratios.

- Electron Density Maps : Apply SHELXE to phase low-resolution data. Use omit maps to resolve ambiguous regions .

Data Presentation & Critical Analysis

Q. How to design structure-activity relationship (SAR) studies for modifying the ethyl and fluoro groups in this compound?

- Methodology :

- Systematic Substitution : Synthesize analogs with varying alkyl chains (e.g., methyl, propyl) and halogens (Cl, Br). Test bioactivity against target enzymes (e.g., kinases) .

- Molecular Docking : Use AutoDock Vina to predict binding affinities. Corrogateate docking scores (ΔG) with experimental IC₅₀ values .

- Cluster Analysis : Group compounds by substituent effects using PCA or hierarchical clustering to identify pharmacophore features .

Q. What analytical approaches resolve contradictions in thermodynamic stability data for this compound derivatives?

- Methodology :

- DSC/TGA : Measure melting points and decomposition temperatures. Compare results across labs to identify calibration errors .

- Solubility Studies : Use shake-flask method in buffers (pH 1–10) to assess pH-dependent stability. Validate with NMR stability assays .

- Meta-Analysis : Aggregate published data into a forest plot to quantify heterogeneity and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.